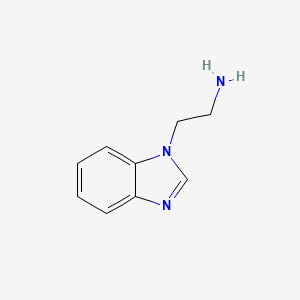

ベンゾイミダゾール, 1-(2-アミノエチル)-

説明

Benzimidazole, 1-(2-aminoethyl)- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound Benzimidazole, 1-(2-aminoethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzimidazole, 1-(2-aminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 1-(2-aminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

腐食防止

ベンゾイミダゾール: 1-(2-アミノエチル)-ベンゾイミダゾールを含む誘導体は、腐食防止剤としてその有効性で知られています。 これらの化合物は、酸性、塩基性、および塩水などの攻撃的な腐食環境における金属および合金の保護に特に価値があります 。これらの化合物は金属表面に保護膜を形成し、腐食速度を大幅に低下させます。

薬理学的意義

ベンゾイミダゾールコアは、その幅広い薬理学的特性により、顕著なファーマコフォアです。 ベンゾイミダゾールの誘導体は、抗腫瘍剤、プロトンポンプ阻害剤、および駆虫剤として使用されてきました 。 また、EGFRおよびerbB2阻害剤としても潜在的な可能性を示しており、これらは癌治療において重要であり、抗糖尿病剤としても使用されます .

抗菌活性

ベンゾイミダゾール誘導体は、幅広い抗菌活性を示します。 これらの化合物は、さまざまな菌株の細菌および真菌に対して効果的であることが判明しており、新しい抗菌薬の開発において価値があります .

グリーンケミストリー

ベンゾイミダゾール誘導体の合成は、グリーンケミストリーの原則に沿っています。 これらの化合物を製造するための環境に優しい方法を開発するための努力が続けられており、環境への影響を最小限に抑え、製薬製造における持続可能性を高めています .

材料化学

材料化学の分野では、ベンゾイミダゾール誘導体は、光学化学センサーとしての応用が検討されています。 これらのセンサーは、特定の化学物質を検出および測定できるため、医学および環境科学において特別な用途があります .

治療応用

ベンゾイミダゾール誘導体は、さまざまな病気の治療に不可欠です。これらの化合物は、糖尿病、ウイルス感染症、および寄生虫病などの病状で使用されてきました。 治療応用におけるその多様性は、現在も集中的な研究の対象となっています .

癌治療

癌治療のためのベンゾイミダゾール化合物の開発は、活発な研究分野です。 これらの化合物は、抗増殖剤および多標的抗癌剤としての可能性について研究されており、癌治療のための新しい道を提供しています .

抗糖尿病特性

ベンゾイミダゾールは抗糖尿病特性を示しており、糖尿病の管理における可能性を示しています。 これらの化合物の作用機序を理解し、ベンゾイミダゾールベースの糖尿病治療を開発するための研究が進行中です .

作用機序

Target of Action

Benzimidazole, 1-(2-aminoethyl)-, is a derivative of the benzimidazole class of compounds. The primary target of benzimidazole derivatives is often the Bcl-2 protein , an anti-apoptotic protein that is a well-known and appealing cancer therapy target . This protein plays a crucial role in regulating cell death, making it a significant target for potential chemotherapeutic agents .

Mode of Action

Benzimidazole derivatives interact with their targets, such as Bcl-2, by binding to them and inhibiting their function . This interaction can lead to the induction of apoptosis, or programmed cell death, in cancer cells . The presence of certain substituents on the benzimidazole molecule can significantly influence its anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These activities suggest that benzimidazole derivatives may affect a wide range of biochemical pathways, potentially including those involved in cell growth, cell death, and immune response .

Pharmacokinetics

Benzimidazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity . These properties suggest that Benzimidazole, 1-(2-aminoethyl)-, may have favorable ADME properties that enhance its bioavailability and therapeutic potential .

Result of Action

The primary result of the action of Benzimidazole, 1-(2-aminoethyl)-, is likely the induction of apoptosis in cancer cells . By inhibiting the function of anti-apoptotic proteins like Bcl-2, benzimidazole derivatives can trigger programmed cell death, thereby inhibiting the growth and proliferation of cancer cells . This can lead to a reduction in tumor size and potentially improve patient outcomes .

Action Environment

The action, efficacy, and stability of Benzimidazole, 1-(2-aminoethyl)-, can be influenced by various environmental factors. For instance, benzimidazole fungicides, which are structurally similar to Benzimidazole, 1-(2-aminoethyl)-, have been found to be effective in extremely aggressive, corrosive acidic media . This suggests that the action of Benzimidazole, 1-(2-aminoethyl)-, may also be influenced by the pH of its environment . Other potential influencing factors could include temperature, the presence of other substances, and the specific characteristics of the target cells .

生化学分析

Biochemical Properties

Benzimidazole, 1-(2-aminoethyl)-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

Benzimidazole, 1-(2-aminoethyl)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of Benzimidazole, 1-(2-aminoethyl)-, involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases by stabilizing the DNA-enzyme complex, preventing the relaxation of supercoiled DNA. Additionally, it can activate certain receptors involved in cell signaling, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzimidazole, 1-(2-aminoethyl)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to Benzimidazole, 1-(2-aminoethyl)-, has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzimidazole, 1-(2-aminoethyl)-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

Benzimidazole, 1-(2-aminoethyl)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects .

Transport and Distribution

The transport and distribution of Benzimidazole, 1-(2-aminoethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and activity .

Subcellular Localization

Benzimidazole, 1-(2-aminoethyl)-, exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .

特性

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZGUUDIJIOTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204184 | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-34-2 | |

| Record name | 1H-Benzimidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

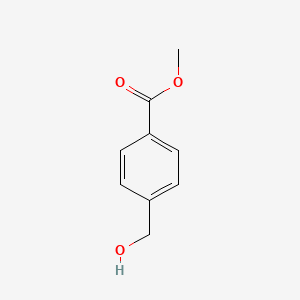

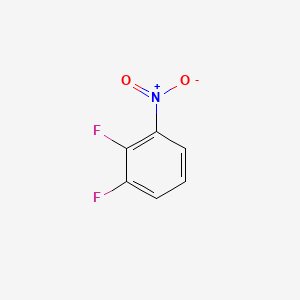

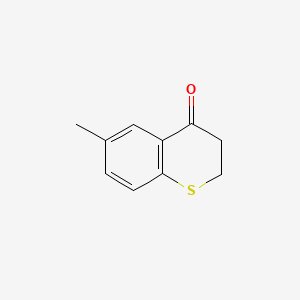

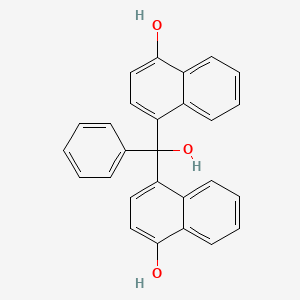

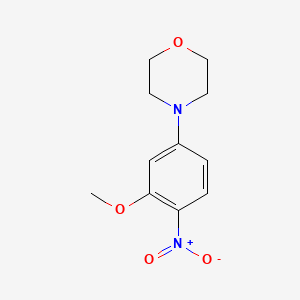

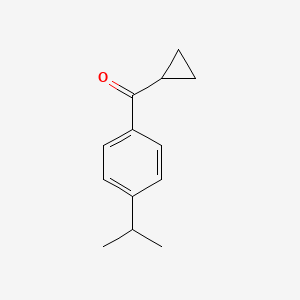

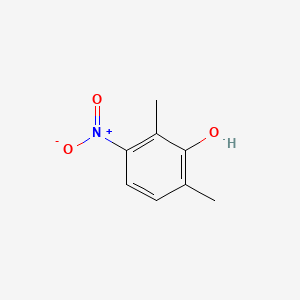

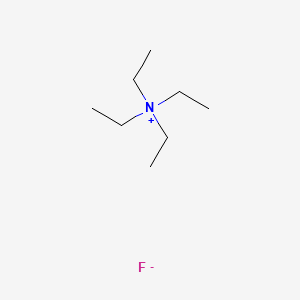

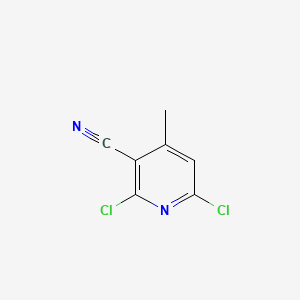

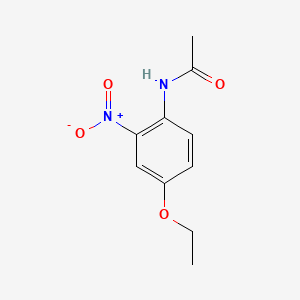

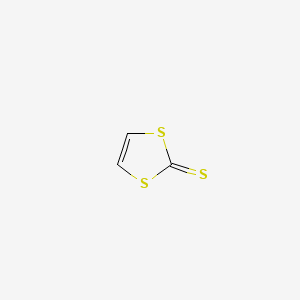

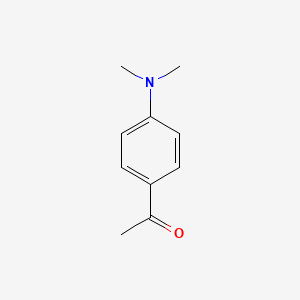

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。